N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N-Cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-29-9; PubChem CID is a synthetic small-molecule member of the imidazo[2,1-b]thiazole class, distinguished by a tertiary acetamide side chain bearing N-cyclohexyl-N-methyl substitution connected via a methylene linker to the 3-position of the fused heterocyclic core. Its molecular formula is C₂₀H₂₃N₃OS (MW 353.5 g/mol), with a computed XLogP3-AA of 4.8, zero hydrogen bond donors, and a topological polar surface area of 65.9 Ų.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 897459-29-9
Cat. No. B2928817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
CAS897459-29-9
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C20H23N3OS/c1-22(16-10-6-3-7-11-16)19(24)12-17-14-25-20-21-18(13-23(17)20)15-8-4-2-5-9-15/h2,4-5,8-9,13-14,16H,3,6-7,10-12H2,1H3
InChIKeyFRKWAUCIYZAVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-29-9): Core Chemical Identity and Screening Provenance


N-Cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-29-9; PubChem CID 7522365) is a synthetic small-molecule member of the imidazo[2,1-b]thiazole class, distinguished by a tertiary acetamide side chain bearing N-cyclohexyl-N-methyl substitution connected via a methylene linker to the 3-position of the fused heterocyclic core. Its molecular formula is C₂₀H₂₃N₃OS (MW 353.5 g/mol), with a computed XLogP3-AA of 4.8, zero hydrogen bond donors, and a topological polar surface area of 65.9 Ų [1]. The compound is catalogued within the ChemBridge screening collection under identifier F2606-0157, indicating its intended use as a drug discovery screening candidate rather than a fully characterized bioactive probe [2]. The core scaffold—6-phenylimidazo[2,1-b]thiazole—has been broadly explored for anticancer, antifungal, and antimicrobial applications [3].

Why In-Class Substitution Risks Functional Divergence for N-Cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide


The imidazo[2,1-b]thiazole scaffold is pharmacologically promiscuous, with biological activity exquisitely sensitive to substitution pattern, linker geometry, and tertiary amide character. Literature SAR on closely related N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives demonstrates that subtle modifications to the amide side chain produce dramatic shifts in both potency and selectivity: for example, the morpholinopyridinyl hit 5a exhibited only 3.76% VEGFR2 inhibition at 20 μM, whereas optimized analog 5l achieved 5.72% inhibition and an MDA-MB-231 IC₅₀ of 1.4 μM—a greater than 3.7-fold selectivity window over HepG2 (IC₅₀ = 22.6 μM) [1]. Within the same acetamide series, replacing the N-pyridinyl moiety with N-cyclohexyl-N-methyl introduces fundamentally different steric bulk, lipophilicity (XLogP3 4.8), conformational flexibility (4 rotatable bonds), and hydrogen-bonding capacity (0 HBD, 3 HBA) [2]. The closest catalogued comparator—N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b]thiazole-3-carboxamide (ChemBase 558128)—differs critically in having a direct carboxamide linkage rather than the methylene-spaced acetamide, altering both electronic conjugation and metabolic vulnerability [3]. These structural distinctions make performance extrapolation from any single in-class analog unreliable without direct comparative data.

Quantitative Differentiation Evidence for N-Cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-29-9)


Acetamide Linker Versus Carboxamide: Physicochemical Property Divergence from the Closest Structural Analog

The target compound (PubChem CID 7522365) bears a methylene-spaced acetamide side chain, while the nearest catalogued analog (ChemBase 558128; C₁₉H₂₁N₃OS, MW 339.5) has a carboxamide directly conjugated to the thiazole ring. This single-atom linker difference produces measurable physicochemical divergence: the target compound has a higher computed lipophilicity (XLogP3 4.8 vs. LogP 3.8), larger molecular weight (353.5 vs. 339.5 g/mol), and substantially larger topological polar surface area (65.9 vs. 37.6 Ų) [1][2]. The rotatable bond count increases from 3 to 4. The presence of the flexible methylene spacer in the target decouples the amide from the aromatic system, which can alter metabolic stability, solution conformation, and target-binding geometry relative to the rigid carboxamide analog.

Medicinal Chemistry Physicochemical Profiling Drug Design

In-Class Cytotoxicity Baseline: N-Pyridinyl Acetamide Series Establishes Scaffold Activity Range for Comparative Benchmarking

Although no direct cytotoxicity data exist for the target compound, the structurally related N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series provides a quantitative activity baseline for the shared scaffold. In the 2012 Ding et al. study, 18 analogs were tested against HepG2 and MDA-MB-231 cell lines by MTT assay. The most potent analog (5l) achieved an IC₅₀ of 1.4 μM against MDA-MB-231 (vs. sorafenib IC₅₀ = 5.2 μM), with a 16.1-fold selectivity window over HepG2 (IC₅₀ = 22.6 μM), while the initial hit 5a showed only weak VEGFR2 inhibition (3.76% at 20 μM) [1]. The target compound's N-cyclohexyl-N-methyl substitution represents a distinct amide pharmacophore relative to the entire pyridinyl series, but the scaffold's demonstrated capacity for sub-micromolar cytotoxicity in this assay context establishes a class-level activity ceiling for procurement expectations.

Anticancer Cytotoxicity Structure-Activity Relationship

Antifungal Class Potential: 6-Phenylimidazo[2,1-b]thiazole Acetamide Derivatives Match Ketoconazole Against Dermatophytes

A series of 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamido derivatives (4-thiazolidinones and acetic acid hydrazides) was evaluated against three dermatophyte strains using ketoconazole as the reference standard. Several compounds achieved MIC = 6 μg/cm³ against Trichophyton rubrum and Microsporum audounii, matching ketoconazole [1]. Notably, N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide showed superior activity against M. audounii (MIC = 3 μg/cm³ vs. ketoconazole MIC = 6 μg/cm³). The most active compounds—2-(4-methylphenyl)- and 2-(4-chlorophenyl)-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)acetamido)-4-thiazolidinone—achieved MIC = 3 μg/cm³ against Trichophyton mentagrophytes var. erinacei [2]. These compounds share the identical 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamido core with the target compound, indicating that the acetamide-linked scaffold supports antifungal activity at single-digit μg/cm³ MIC values.

Antifungal Dermatophyte MIC

VEGFR2 Kinase Inhibition Baseline Establishes Target Engagement Potential for Acetamide-Linked Imidazo[2,1-b]thiazoles

The parent acetamide compound 5a from the Ding et al. series—N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide—was identified through virtual screening against VEGFR2 and showed 3.76% inhibition at 20 μM, while optimized derivative 5l achieved 5.72% inhibition at the same concentration [1]. Although these inhibition rates are modest, they confirm that the 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamide core can engage the VEGFR2 kinase domain. The target compound's N-cyclohexyl-N-methyl amide differs from the N-pyridinyl analogs, but the shared acetamide scaffold retains the methylene spacer geometry critical for positioning the terminal amide group within the kinase binding pocket. The patent literature further supports that 6-phenylimidazo[2,1-b]thiazole-3-amide derivatives demonstrate cell proliferation inhibitory activity at concentrations ranging from 0.1 to 100 μmol/L against HepG2 and MDA-MB-231 [2].

Kinase Inhibition VEGFR2 Angiogenesis

Procurement-Relevant Application Scenarios for N-Cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-29-9)


Kinase-Focused Anticancer Screening Libraries Requiring Novel Acetamide-Linked Imidazo[2,1-b]thiazole Chemotypes

Scientific teams assembling diversity-oriented screening decks for kinase drug discovery—particularly VEGFR2 or related tyrosine kinase programs—should consider this compound as a structurally distinct entry point. The acetamide scaffold has demonstrated confirmed, albeit modest, VEGFR2 engagement (3.76-5.72% inhibition at 20 μM for close analogs) and sub-micromolar cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 μM for optimized analog 5l) [1]. The N-cyclohexyl-N-methyl tertiary amide represents unexplored chemical space relative to the published N-pyridinyl series, offering potential for novel IP and selectivity profiles. Procurement is most appropriate as a screening deck diversification compound rather than a validated lead.

Antifungal Discovery Programs Targeting Azole-Resistant Dermatophyte Strains

Given that 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamido derivatives have demonstrated antifungal activity matching or exceeding ketoconazole against dermatophytes (MIC values of 3-6 μg/cm³ against T. rubrum, M. audounii, and T. mentagrophytes) [1], this compound is a relevant procurement candidate for antifungal screening. The N-cyclohexyl-N-methyl substitution has not been evaluated in this biological context, presenting an opportunity to probe whether increased lipophilicity (XLogP3 4.8) [2] alters dermatophyte cell wall penetration or target engagement relative to the hydrazide and thiazolidinone derivatives previously studied.

SAR Expansion of Imidazo[2,1-b]thiazole Acetamides for Linker Geometry Optimization

The compound is uniquely valuable for structure-activity relationship studies examining the impact of the methylene acetamide spacer versus direct carboxamide conjugation. The closest purchasable comparator (ChemBase 558128; N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b]thiazole-3-carboxamide) lacks the methylene linker, resulting in a substantially different TPSA (37.6 vs. 65.9 Ų), LogP (3.8 vs. 4.8), and HBA count (2 vs. 3) [2][3]. Parallel procurement of both compounds enables pairwise comparison of linker effects on target binding, metabolic stability, and cellular permeability within an otherwise identical N-cyclohexyl-N-methyl pharmacophore context.

Computational Drug Design and Pharmacophore Modeling Requiring Experimentally Uncharacterized Chemical Probes

For computational chemistry groups engaged in virtual screening or pharmacophore model refinement, this compound serves as a useful query molecule. Its computed properties—XLogP3 4.8, 4 rotatable bonds, TPSA 65.9 Ų, molecular weight 353.5—place it within drug-like chemical space amenable to lead optimization [1]. The absence of published bioactivity data makes it suitable as a prospective screening candidate rather than a retrospective validation tool. Procurement supports de novo hit identification workflows where structural novelty is prioritized over pre-existing target annotation.

Quote Request

Request a Quote for N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.